Product packaging for 1-(Phenylsulfonyl)piperidin-4-one(Cat. No.:CAS No. 34259-86-4)

1-(Phenylsulfonyl)piperidin-4-one

Cat. No.: B3130335
CAS No.: 34259-86-4
M. Wt: 239.29 g/mol
InChI Key: RIFJLRBPKDRCQV-UHFFFAOYSA-N
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Description

Strategic Significance of the Piperidin-4-one Moiety in Organic Chemistry

The piperidin-4-one scaffold is a versatile and privileged structure in organic synthesis and medicinal chemistry. Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic pharmaceuticals. nih.govijnrd.org The presence of the ketone at the 4-position of the piperidine ring makes piperidin-4-ones valuable intermediates for a wide array of chemical transformations. researchgate.netyoutube.com

These transformations include, but are not limited to:

Nucleophilic additions to the carbonyl group, allowing for the introduction of diverse substituents.

Reductive amination to create 4-aminopiperidine (B84694) derivatives. wikipedia.org

Wittig reactions and related olefination methods to form exocyclic double bonds. chemicalbook.com

Enolate chemistry at the α-carbons (positions 3 and 5), enabling alkylations, aldol (B89426) condensations, and other carbon-carbon bond-forming reactions.

The conformational properties of the piperidine ring, which typically adopts a chair conformation, also allow for stereocontrolled modifications, a crucial aspect in the synthesis of complex, three-dimensional molecules. chemrevlett.com The piperidin-4-one moiety is a key building block in the synthesis of a variety of biologically active compounds, highlighting its importance in drug discovery and development. researchgate.netneliti.com

The Phenylsulfonyl Group as a Versatile Handle in Molecular Design

The phenylsulfonyl group (PhSO₂) is a powerful and versatile functional group in the realm of molecular design and organic synthesis. ebi.ac.uk Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule to which it is attached. orgsyn.org When appended to the nitrogen atom of the piperidine ring, as in 1-(phenylsulfonyl)piperidin-4-one, the phenylsulfonyl group serves several key functions:

Amine Protection: It acts as a robust protecting group for the piperidine nitrogen, stable under a wide range of reaction conditions. orgsyn.org

Activation: The electron-withdrawing effect of the sulfonyl group can activate adjacent positions for nucleophilic attack. orgsyn.org

Modulation of Reactivity: It can influence the reactivity of the piperidone carbonyl group and the α-protons.

Synthetic Handle: The sulfonyl group itself can be a target for chemical modification or can be removed under specific conditions. nih.gov

The phenylsulfonyl group's ability to modulate the chemical and physical properties of the piperidin-4-one core makes it an invaluable tool for chemists seeking to fine-tune molecular architecture and reactivity. acs.org

Overview of Academic Research Endeavors Involving this compound

Academic research has leveraged the unique properties of this compound in various synthetic strategies. It is frequently employed as a starting material or a key intermediate in the synthesis of more complex heterocyclic systems and potential therapeutic agents.

Research efforts have focused on several areas:

Synthesis of Substituted Piperidines: The compound serves as a scaffold for the synthesis of a diverse library of substituted piperidines. For instance, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones were synthesized from the corresponding N-unsubstituted piperidones and evaluated for their anti-inflammatory properties. nih.gov

Development of Novel Synthetic Methodologies: The reactivity of this compound has been exploited to develop new synthetic methods. For example, it has been used in tandem addition-cycloaddition reactions to construct 4-piperidone (B1582916) systems. dtic.mil

Preparation of Biologically Active Molecules: Although this article does not delve into specific pharmacological activities, it is noteworthy that the core structure of this compound is a component of molecules investigated in medicinal chemistry research.

The chemical properties of this compound and its derivatives, such as 1-(phenylsulfonyl)piperidin-4-ol and 1-(phenylsulfonyl)piperidine-4-carboxylic acid, have been documented, providing a foundation for its application in synthetic endeavors. sigmaaldrich.comnih.gov

Chemical and Physical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(Phenylsulfonyl)piperidine (B86637)5033-23-8C₁₁H₁₅NO₂S225.31
1-(Phenylsulfonyl)piperidin-4-olNot AvailableC₁₁H₁₅NO₃SNot Available
1-(Phenylsulfonyl)piperidine-4-carboxylic acid122891-92-3C₁₂H₁₅NO₄S269.32
N-Phenethyl-4-piperidinone39742-60-4C₁₃H₁₇NO203.28
1-Benzyl-4-piperidone3612-20-2C₁₂H₁₅NO189.26

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3S B3130335 1-(Phenylsulfonyl)piperidin-4-one CAS No. 34259-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFJLRBPKDRCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenylsulfonyl Piperidin 4 One and Its Structural Analogs

N-Sulfonylation Protocols for Piperidin-4-one

The most direct method for the synthesis of 1-(phenylsulfonyl)piperidin-4-one is the N-sulfonylation of piperidin-4-one. This reaction involves the formation of a stable sulfonamide bond between the secondary amine of the piperidine (B6355638) ring and a sulfonyl group.

The standard synthesis of this compound involves the reaction of piperidin-4-one (often as its hydrochloride salt) with benzenesulfonyl chloride. ontosight.ai This electrophilic substitution on the nitrogen atom is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The reaction is often performed in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or, in some cases, pyridine can serve as both the base and the solvent. researchgate.netprepchem.com For instance, a documented procedure involves stirring a solution of a piperidine derivative and benzenesulfonyl chloride in pyridine at room temperature for an extended period, such as 16 hours, to ensure the completion of the reaction. prepchem.com The resulting this compound is typically a solid that can be purified by crystallization. ontosight.ai

The efficiency of the N-sulfonylation reaction is dependent on several key parameters, including the choice of solvent, base, and reaction temperature. The selection of these conditions can impact reaction time, yield, and purity of the final product.

The reactivity of the amine and the sulfonyl chloride dictates the necessary conditions. While some reactions proceed smoothly at room temperature, others may require heating. orgsyn.org The choice of base is also critical; a base must be strong enough to deprotonate the piperidinium (B107235) salt but not so strong as to cause unwanted side reactions. Pyridine is a moderately weak base and often serves as a good solvent, while the stronger base triethylamine is commonly used in solvents like DCM. researchgate.netprepchem.com The stability of the resulting N-sulfonylated product is also a consideration, as strongly alkaline conditions can potentially cause cleavage of the sulfonamide bond in some contexts. youtube.com

Table 1: Influence of Reaction Parameters on N-Sulfonylation

Parameter Variation Influence on Efficiency Example Reference
Solvent Dichloromethane (DCM), Pyridine Affects solubility of reagents and reaction rate. Pyridine can also act as a catalyst and base. researchgate.netprepchem.com
Base Triethylamine (TEA), Pyridine Neutralizes HCl byproduct. Choice of base can influence reaction kinetics and side reactions. researchgate.netprepchem.com
Temperature Room Temperature, Elevated Temperature Higher temperatures can increase reaction rate but may lead to decomposition or side products. orgsyn.org

| Stoichiometry | Equimolar, Excess Reagent | Use of excess sulfonyl chloride can drive the reaction to completion but requires more rigorous purification. | acs.org |

Modular Synthesis of Substituted this compound Derivatives

A key advantage of the this compound scaffold is the ability to introduce diversity at two main points: the phenylsulfonyl group and the piperidine core. This modularity allows for the creation of extensive libraries of analogs.

Diversity can be readily introduced by employing a range of substituted aryl sulfonyl chlorides in the initial N-sulfonylation step. This strategy allows for the installation of various functional groups on the phenyl ring of the sulfonyl moiety. Research has shown successful sulfonylation with aryl sulfonyl chlorides bearing both electron-donating and electron-withdrawing substituents. acs.org For example, reactions have been successfully carried out using nitrophenyl sulfonyl chlorides and heteroaromatic sulfonyl chlorides, such as 2-pyridylsulfonyl chloride, to yield the corresponding N-sulfonylated products. acs.orgacs.org This approach provides a straightforward method to modulate the electronic and steric properties of the sulfonamide.

Table 2: Examples of Substituted Aryl Sulfonyl Chlorides for Moiety Diversification

Aryl Sulfonyl Chloride Resulting Moiety Reference
Benzenesulfonyl chloride Phenylsulfonyl ontosight.aiprepchem.com
4-Nitrobenzenesulfonyl chloride (4-Nitrophenyl)sulfonyl researchgate.net
2-Nitrobenzenesulfonyl chloride (2-Nitrophenyl)sulfonyl acs.org

The piperidine core itself can be modified to create a wide range of analogs. This can be achieved by using pre-functionalized piperidin-4-one derivatives as starting materials or by carrying out further reactions on the this compound product.

A variety of substituted 4-piperidones can be synthesized through methods like the Mannich condensation. chemrevlett.comnih.gov For instance, 2,6-diphenylpiperidin-4-one can be used to generate more complex structures. researchgate.net Furthermore, 2-substituted N-benzylic 4-piperidones have been synthesized via aza-Michael additions to substituted divinyl ketones, which can then potentially be N-sulfonylated after debenzylation. kcl.ac.uk

Alternatively, the ketone at the C-4 position of this compound can be used as a handle for further functionalization. For example, condensation reactions with aldehydes can yield 3,5-bis(ylidene)-4-piperidone derivatives. nih.gov These subsequent reactions significantly expand the structural diversity accessible from the parent compound.

Table 3: Strategies for Piperidine Core Substitution

Strategy Description Example Reference
Pre-functionalized Starting Material Using a substituted piperidin-4-one in the N-sulfonylation reaction. N-sulfonylation of 2,6-diphenylpiperidin-4-one. researchgate.net
Post-sulfonylation Modification Performing reactions on the this compound scaffold. Condensation with aldehydes to form 3,5-bis(benzylidene) derivatives. nih.gov

| Aza-Michael Addition | Synthesis of substituted piperidones via cyclization of primary amines with divinyl ketones. | Synthesis of 2-substituted 4-piperidones. | kcl.ac.uk |

Multi-Step Synthetic Routes Incorporating the 1-(Phenylsulfonyl)piperidine (B86637) Framework

The 1-(phenylsulfonyl)piperidine framework serves as a crucial intermediate in multi-step synthetic sequences designed to build more elaborate molecules. rsc.orgsyrris.jpchemrxiv.org The phenylsulfonyl group acts as a robust protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.

One example of a multi-step synthesis involves the initial formation of an N-sulfonylated piperidine, followed by further modification. For instance, N-(Piperidin-1-yl)benzenesulfonamide can be synthesized and subsequently alkylated at the sulfonamide nitrogen with various bromoacetamides to produce a series of N-substituted derivatives. who.intkfupm.edu.sa In other routes, the ketone of this compound can be converted into a different functional group, such as a sulfonyl hydrazone, by condensation with a benzene (B151609) sulfonyl hydrazide. researchgate.net These examples highlight how the 1-(phenylsulfonyl)piperidine unit is not just a final product but a versatile building block for constructing complex molecular diversity.

Derivatization from Piperidine-4-carboxylate Precursors

One of the most direct routes to this compound involves the functional group manipulation of readily available piperidine-4-carboxylate precursors. This approach leverages the stable piperidine core and focuses on two key transformations: N-sulfonylation and the conversion of the C4-ester or carboxylic acid into a ketone.

The synthesis can commence from a precursor such as piperidine-4-carboxylic acid or its corresponding esters (e.g., methyl or ethyl esters). The first step is typically the sulfonylation of the piperidine nitrogen. This is a standard and high-yielding reaction, accomplished by treating the piperidine precursor with benzenesulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. This reaction smoothly affords the N-phenylsulfonyl derivative, such as 1-(phenylsulfonyl)piperidine-4-carboxylic acid sigmaaldrich.com.

The subsequent and more challenging step is the conversion of the carboxylic acid or ester at the C4-position into a ketone. A common and effective method for this transformation is the Weinreb amide synthesis. The N-sulfonylated carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding Weinreb amide. The utility of the Weinreb amide lies in its ability to react with organometallic reagents, such as a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi), to cleanly produce the methyl ketone upon acidic workup, without the common side reaction of over-addition to form a tertiary alcohol. An alternative, though less common, approach involves the direct reaction of an organolithium reagent with the lithium salt of the carboxylic acid.

A plausible synthetic sequence is outlined below:

StepPrecursorReagentsProduct
1Piperidine-4-carboxylic acidBenzenesulfonyl chloride, Triethylamine, CH₂Cl₂1-(Phenylsulfonyl)piperidine-4-carboxylic acid
21-(Phenylsulfonyl)piperidine-4-carboxylic acid1. (COCl)₂, 2. HN(OMe)Me·HCl, BaseN-methoxy-N-methyl-1-(phenylsulfonyl)piperidine-4-carboxamide (Weinreb Amide)
3Weinreb Amide intermediate1. MeLi or MeMgBr, 2. H₃O⁺ workupThis compound

Integration of α-Substituted Vinyl Sulfones

The construction of the piperidone ring can be achieved by leveraging the reactivity of vinyl sulfones as potent Michael acceptors. A key strategy involves the double aza-Michael addition of a primary amine to an appropriate bis-electrophilic partner. While divinyl ketone is a direct precursor, the use of divinyl sulfone to create a sulfur-containing analog, thiomorpholine (B91149) 1,1-dioxide, demonstrates the viability of this approach researchgate.net. By extension, a primary amine like benzenesulfonamide (B165840) can react with two equivalents of a vinyl ketone in a conjugate addition fashion to build the piperidone framework.

This process, known as a Michael-initiated ring-closure (MIRC) reaction, involves the initial 1,4-addition of the amine to the activated alkene, followed by a second intramolecular Michael addition to form the six-membered ring nih.gov. The reaction sequence can be envisioned as the addition of benzenesulfonamide to a divinyl ketone or a related synthon where two vinyl groups are available for conjugate addition.

The general mechanism proceeds as follows:

First Michael Addition: The primary sulfonamide adds to one of the vinyl ketone units.

Second Michael Addition (Intramolecular): The newly formed secondary amine then attacks the second vinyl ketone unit in an intramolecular fashion, leading to the cyclized product.

This strategy is particularly powerful as it constructs the core heterocyclic ring in a single, often high-yielding, step. The reaction is typically promoted by a base to deprotonate the sulfonamide, increasing its nucleophilicity.

Reactant AReactant BCatalyst/ConditionsKey Intermediate/ProcessProduct Scaffold
BenzenesulfonamideDivinyl ketoneBase (e.g., NaH, K₂CO₃)Double aza-Michael additionThis compound
Aromatic AmineDivinyl sulfoneBoric acid/Glycerol (B35011), WaterDouble aza-Michael additionN-Aryl-thiomorpholine 1,1-dioxide researchgate.net

This methodology highlights the versatility of vinyl sulfones and related Michael acceptors in heterocyclic synthesis nih.gov.

Cyclization Strategies for Piperidone Formation

Classic cyclization reactions provide robust and well-established pathways to 4-piperidone (B1582916) rings. These methods typically involve the formation of a linear precursor containing the requisite atoms, followed by an intramolecular reaction to close the ring.

Dieckmann Condensation: One of the most prominent methods for synthesizing 4-piperidones is the Dieckmann condensation dtic.milsciencemadness.org. This intramolecular reaction involves the base-promoted cyclization of a diester to form a β-keto ester. For the synthesis of this compound, the required diester precursor can be prepared by the double N-alkylation of benzenesulfonamide with two equivalents of an ethyl or methyl acrylate.

The sequence is as follows:

Diester Formation: Benzenesulfonamide is reacted with two molecules of methyl acrylate, typically under Michael addition conditions, to yield dimethyl 4,4'-(phenylsulfonylazanediyl)dipropanoate.

Dieckmann Cyclization: The resulting diester is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide. The base promotes an intramolecular condensation between the two ester groups to form a six-membered ring, a β-keto ester.

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding the final this compound.

Petrenko-Kritschenko Piperidone Synthesis: Another classical approach is the Petrenko-Kritschenko reaction dtic.milchemrevlett.com. This is a multi-component reaction where an aldehyde, a primary amine (or ammonia), and two equivalents of a β-ketoester (like ethyl acetoacetate) condense to form a 4-piperidone-3,5-dicarboxylate derivative. Using benzenesulfonamide as the primary amine and formaldehyde (B43269) as the aldehyde component would theoretically lead to a precursor that, after hydrolysis and double decarboxylation, yields the target molecule.

Cyclization MethodPrecursorsKey Steps
Dieckmann Condensation Benzenesulfonamide, 2 equiv. Methyl Acrylate1. Diester formation, 2. Base-promoted cyclization, 3. Hydrolysis & Decarboxylation
Petrenko-Kritschenko Benzenesulfonamide, Formaldehyde, 2 equiv. Ethyl Acetoacetate1. Multi-component condensation, 2. Hydrolysis & Decarboxylation

Advanced Methodologies for N-Sulfonyl Piperidones

Modern organic synthesis seeks to improve efficiency, atom economy, and reaction conditions. For N-sulfonyl piperidones, several advanced methodologies have emerged that offer advantages over classical routes.

N-Sulfonyliminium Ion Cyclizations: A powerful strategy for forming piperidine rings involves the generation and subsequent cyclization of N-sulfonyliminium ions usm.edu. This method typically starts with an N-sulfonyl homoallylic amine (an amine containing a double bond at the C4-C5 position). Condensation of this amine with an aldehyde in the presence of a Lewis acid (e.g., Sc(OTf)₃, Cu(OTf)₂) generates a reactive N-sulfonyliminium ion intermediate. This intermediate then undergoes an intramolecular cyclization, where the alkene acts as the nucleophile, attacking the iminium carbon to form the six-membered piperidine ring. This Aza-Prins-type cyclization can be highly stereoselective and allows for the introduction of substituents onto the piperidine ring via the choice of aldehyde.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forming various chemical bonds. While a direct photoredox synthesis of this compound is not yet established, the principles can be applied. For instance, photoredox methods are known for the generation of sulfonyl radicals from sulfonyl chlorides or other precursors dtic.mil. These radicals can then engage in coupling reactions with olefins. One could envision a tandem radical addition/cyclization process where a sulfonyl radical adds to a diene or a suitably designed unsaturated amine precursor, initiating a cascade that forms the piperidone ring under mild, light-mediated conditions.

One-Pot Procedures: To enhance synthetic efficiency, one-pot reactions that combine multiple transformations without isolating intermediates are highly desirable. Domino reactions, such as the aza-Michael addition/α-arylation sequence used to prepare tetrahydroisoquinolines, demonstrate the potential of this approach for related heterocycles. A hypothetical one-pot synthesis of this compound could involve the initial formation of the piperidone ring via a method like the Dieckmann condensation, followed by in-situ functionalization, all within a single reaction vessel.

Advanced MethodologyConceptual ApproachPotential Advantages
N-Sulfonyliminium Ion Cyclization Lewis acid-catalyzed condensation of an N-sulfonyl homoallylic amine with an aldehyde, followed by cyclization. usm.eduHigh stereocontrol, convergent, mild conditions.
Photoredox Catalysis Light-mediated generation of sulfonyl radicals followed by a tandem addition/cyclization cascade. dtic.milUses visible light, mild conditions, radical pathway.
One-Pot Synthesis Combining ring formation (e.g., Dieckmann) and subsequent reactions in a single flask without purification of intermediates.Increased efficiency, reduced waste, time-saving.

Chemical Transformations and Functionalization of 1 Phenylsulfonyl Piperidin 4 One

Reactions at the Ketone Carbonyl (C-4 Position)

The ketone at the C-4 position is the most reactive site in 1-(phenylsulfonyl)piperidin-4-one, readily undergoing a variety of nucleophilic additions, condensations, and other transformations to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

The Knoevenagel condensation is a classic organic reaction involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. In the context of this compound, the ketone can react with active methylene compounds like ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as an amine or its salt.

The reaction proceeds through the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidin-4-one. The resulting alkoxide intermediate subsequently undergoes dehydration to yield a more stable α,β-unsaturated product. The use of catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be effective in Knoevenagel condensations, providing high yields under mild conditions. jmcs.org.mx While specific examples with this compound are not prevalent in the literature, the general reactivity of ketones in Knoevenagel condensations suggests that it would readily participate in such transformations. scielo.brresearchgate.netorganic-chemistry.orgdoaj.org

Table 1: Expected Knoevenagel Condensation with Ethyl Cyanoacetate

Reactant 1Reactant 2CatalystExpected Product
This compoundEthyl CyanoacetateWeak Base (e.g., Piperidine (B6355638), DIPEAc)Ethyl 2-cyano-2-(1-(phenylsulfonyl)piperidin-4-ylidene)acetate

A significant and widely reported reaction of 4-piperidone (B1582916) derivatives is the Claisen-Schmidt condensation with aromatic aldehydes to form 3,5-bis(arylidene)-4-piperidones. mdpi.comresearchgate.netnih.gov This reaction involves a double aldol (B89426) condensation at the α- and α'-positions of the ketone. Typically, two equivalents of an aromatic aldehyde react with one equivalent of the 4-piperidone in the presence of an acid or base catalyst.

The reaction of this compound with various aryl aldehydes leads to the formation of the corresponding N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives. nih.gov These compounds have been synthesized and investigated for their potential biological activities. researchgate.netnih.gov The general procedure involves mixing the piperidone with the appropriate aldehyde in a suitable solvent, often in the presence of a catalyst. mdpi.com

Table 2: Synthesis of Bis(arylidene) Derivatives

Piperidone DerivativeAldehydeCatalyst/ConditionsProductReference
Piperidin-4-one hydrochlorideBenzaldehydeGlacial acetic acid3,5-Bis(benzylidene)piperidin-4-one mdpi.com
4-Piperidone hydrochlorideVarious aryl aldehydesAcetic acid/HCl gas3,5-Bis(arylidene)-4-piperidones nih.govrsc.org
This compoundVarious aryl aldehydesNot specifiedN-phenylsulfonyl-3,5-bis(arylidene)-4-piperidones nih.gov

Carbon-Carbon Bond Formation

Beyond condensation reactions, the ketone carbonyl of this compound is a key site for the formation of new carbon-carbon bonds using classic organometallic reagents.

The Grignard reaction provides a powerful method for the formation of tertiary alcohols. mnstate.edulibretexts.orgoregonstate.edunih.govnih.gov Treatment of this compound with a Grignard reagent (R-MgX) results in the nucleophilic addition of the 'R' group to the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding 4-substituted-1-(phenylsulfonyl)piperidin-4-ol.

The Wittig reaction offers a route to convert the carbonyl group into a carbon-carbon double bond, forming an exocyclic methylene or substituted vinylidene group. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is a versatile method for introducing a wide range of substituents at the C-4 position. lumenlearning.com

Table 3: Carbon-Carbon Bond Forming Reactions at C-4

Reaction TypeReagentIntermediateProduct
Grignard ReactionR-MgXMagnesium alkoxide4-Alkyl/Aryl-1-(phenylsulfonyl)piperidin-4-ol
Wittig ReactionPh₃P=CHROxaphosphetane4-(Alkylidene/Arylmethylidene)-1-(phenylsulfonyl)piperidine

Functional Group Interconversions at the Ketone Site

The ketone functionality can be transformed into other functional groups, expanding the synthetic utility of the this compound scaffold.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(phenylsulfonyl)piperidin-4-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol.

Formation of Oximes: The ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. nih.govchemicalbook.com This reaction is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. The formation of oximes is often used as a method for the protection or characterization of carbonyl compounds. nih.gov

Reductive Amination: The ketone can undergo reductive amination to form 4-amino-1-(phenylsulfonyl)piperidine derivatives. researchgate.netorganic-chemistry.orgresearchgate.netorgsyn.org This reaction typically proceeds by the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, respectively. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford the corresponding amine.

Table 4: Functional Group Interconversions at C-4

TransformationReagent(s)Product
ReductionNaBH₄ or LiAlH₄1-(Phenylsulfonyl)piperidin-4-ol
Oxime FormationNH₂OH·HCl, BaseThis compound oxime
Reductive AminationR¹R²NH, NaBH₃CN or NaBH(OAc)₃4-(R¹R²-amino)-1-(phenylsulfonyl)piperidine

Derivatization at the Piperidine Nitrogen (N-1 Position)

The nitrogen atom of the piperidine ring in this compound is part of a sulfonamide linkage. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly decreases the nucleophilicity and basicity of the nitrogen atom. It is generally considered a stable protecting group for the nitrogen. ebi.ac.uk

Installation of Varied Sulfonyl Groups

The synthesis of this compound and its analogs is typically achieved through the sulfonylation of piperidin-4-one. This reaction allows for the introduction of a diverse array of sulfonyl groups, including both alkyl and aryl variants, thereby modulating the electronic and steric properties of the resulting molecule.

The most common method involves the reaction of piperidin-4-one with a sulfonyl chloride in the presence of a base. For instance, various arylsulfonyl chlorides, such as phenylsulfonyl chloride, 4-bromophenylsulfonyl chloride, and 2,4,6-trimethylphenylsulfonyl chloride, can be readily coupled with piperidin-4-one to afford the corresponding 1-(arylsulfonyl)piperidin-4-ones. This flexibility allows for the systematic investigation of structure-activity relationships by modifying the substitution pattern on the aromatic ring of the sulfonyl group.

The reaction conditions for these transformations are generally mild and amenable to a range of substrates. The choice of base and solvent can be optimized to achieve high yields of the desired N-sulfonylated product. This straightforward synthetic accessibility makes 1-(arylsulfonyl)piperidin-4-ones attractive intermediates for further chemical elaboration.

Table 1: Examples of Sulfonylating Agents for Piperidin-4-one

Sulfonylating AgentResulting Sulfonyl Group
Phenylsulfonyl chloridePhenylsulfonyl
4-Bromophenylsulfonyl chloride4-Bromophenylsulfonyl
2,4,6-Trimethylphenylsulfonyl chloride2,4,6-Trimethylphenylsulfonyl (Mesitylsulfonyl)
Methanesulfonyl chlorideMethylsulfonyl (Mesyl)
p-Toluenesulfonyl chloridep-Tolylsulfonyl (Tosyl)

N-Alkylation and N-Acylation Reactions for Structural Elaboration

While the primary focus is often on the functionalization of the this compound scaffold itself, it is important to note that the piperidine nitrogen can also be a site for further modification, typically before the introduction of the sulfonyl group. N-alkylation and N-acylation of the parent piperidin-4-one provide access to a wider range of structurally diverse compounds.

N-Acylation: N-acylation of piperidin-4-one can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group on the nitrogen, forming an N-acylpiperidin-4-one. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) yields N-acetylpiperidin-4-one. These N-acylated derivatives can serve as precursors for further transformations or as final products in their own right. The N-acyl sulfonamide functionality, in general, is of significant interest in medicinal chemistry as it can act as a bioisostere for carboxylic acids.

Chemical Modifications of the Phenylsulfonyl Group

The phenylsulfonyl moiety of this compound offers opportunities for chemical modification, which can significantly impact the reactivity and biological activity of the molecule. These modifications can involve altering the substituents on the phenyl ring or engaging the sulfonyl group in redox reactions.

Substituent Effects on the Phenyl Ring

The electronic nature of the substituents on the phenyl ring of the 1-(phenylsulfonyl) group can exert a significant influence on the reactivity of the entire molecule. These substituent effects are primarily governed by their inductive and resonance effects.

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring increase the electrophilicity of the sulfonyl sulfur atom. This can enhance the susceptibility of the sulfur atom to nucleophilic attack. Furthermore, these groups can influence the acidity of the α-protons to the carbonyl group in the piperidone ring.

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the electrophilicity of the sulfonyl sulfur.

These substituent effects can be harnessed to fine-tune the chemical properties of 1-(arylsulfonyl)piperidin-4-ones for specific applications. For example, in the context of medicinal chemistry, modifying the substituents on the phenyl ring can alter the binding affinity of the molecule to its biological target.

Redox Chemistry Involving the Sulfonyl Moiety

The sulfonyl group in this compound can, in principle, undergo both reduction and oxidation reactions, although such transformations are not as common as modifications at other positions of the molecule.

Reduction: The reduction of a sulfonyl group is a challenging transformation that typically requires strong reducing agents. Under forcing conditions, the sulfonyl group could potentially be reduced to a sulfinyl group or even a sulfide. However, the presence of the ketone functionality in the piperidone ring might lead to competing reduction at the carbonyl group. The selective reduction of the sulfonyl moiety in the presence of other reducible functional groups would require carefully chosen reaction conditions.

Oxidation: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized. However, oxidative processes can be directed at other parts of the molecule. For instance, oxidation of the piperidine ring is a possibility. The electrochemical oxidation of N-substituted piperidines has been studied and can lead to the formation of iminium ion intermediates, which can be trapped by nucleophiles. While specific studies on the electrochemical oxidation of this compound are not prevalent, the general principles of amine oxidation could potentially be applied. For example, the oxidation of related N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been reported, suggesting that the sulfonyl group is stable under these oxidative conditions.

Annulation Reactions and Heterocyclic Ring Construction

The this compound core is a valuable precursor for the construction of more complex, fused heterocyclic systems. The ketone functionality and the adjacent methylene groups provide reactive handles for annulation reactions, leading to the formation of polycyclic structures with potential biological significance.

Assembly of Fused Polycyclic Systems (e.g., Pyridothienopyrimidines)

A notable application of 1-(arylsulfonyl)piperidin-4-one derivatives is in the synthesis of fused heterocyclic systems such as pyridothienopyrimidines. These scaffolds are of interest in medicinal chemistry due to their potential as kinase inhibitors.

The synthesis of such systems often involves a multi-step sequence starting from the piperidone core. For example, a common strategy involves the initial functionalization of the piperidone ring, followed by a cyclization reaction to build the fused ring system. While the direct use of this compound in the synthesis of pyridothienopyrimidines is not explicitly detailed in readily available literature, analogous N-protected piperidones are key intermediates. The general synthetic approach often involves the construction of a thieno[2,3-b]pyridine (B153569) ring system, which is then further elaborated to form the final pyridothienopyrimidinone. The N-sulfonyl group can serve as a protecting group during these transformations and can potentially be removed at a later stage if desired.

Incorporation into Five-Membered Heterocycles (e.g., Oxadiazoles (B1248032), Triazoles)

The ketone functional group at the 4-position of this compound serves as a versatile anchor for the construction of various spirocyclic five-membered heterocyclic rings, including oxadiazoles and triazoles. These synthetic transformations typically proceed through the formation of an intermediate by reaction with a difunctional reagent, followed by an intramolecular cyclization step.

One common strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a ketone with an acylhydrazide. In this approach, this compound would first react with an acylhydrazide to form a hydrazone intermediate. Subsequent dehydrative cyclization of this intermediate, often facilitated by a dehydrating agent such as phosphorus oxychloride, would yield the desired spiro[piperidine-4,2'-(1,3,4-oxadiazole)] derivative. This method provides a convergent pathway to a diverse range of oxadiazole-containing spirocyclic compounds.

The synthesis of spiro-1,2,4-triazole derivatives from this compound can be achieved through several established routes. One such method involves the reaction with thiosemicarbazide. The initial condensation reaction would yield a thiosemicarbazone. Intramolecular cyclization of this intermediate, typically in the presence of a base, leads to the formation of a spiro[piperidine-4,5'-(1,2,4-triazole)]-3'-thione. The thione group can then be further functionalized if desired.

Another approach to spiro-1,2,4-triazoles involves the reaction of this compound with an amidrazone in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid. This reaction directly affords the spiro-4,5-dihydro-1,2,4-triazole derivatives. researchgate.net

Table 1: Synthesis of Spiro-Five-Membered Heterocycles from this compound

Target HeterocycleReagentsKey IntermediatesTypical Conditions
Spiro-1,3,4-oxadiazoleAcylhydrazideHydrazoneDehydrative cyclization (e.g., POCl₃)
Spiro-1,2,4-triazole-3-thioneThiosemicarbazideThiosemicarbazoneBasic cyclization (e.g., NaOH)
Spiro-1,2,4-triazoleAmidrazone-Acid catalysis (e.g., p-TsOH)

Formation of Other Fused Heterocyclic Scaffolds (e.g., Oxazines)

The reactivity of the carbonyl group in this compound also allows for its incorporation into six-membered fused heterocyclic systems, such as oxazines. The synthesis of spiro-1,3-oxazine derivatives can be achieved through the reaction of the piperidinone with amino alcohols.

This transformation typically involves the condensation of this compound with a suitable amino alcohol, such as 2-aminoethanol or 3-aminopropanol, often under conditions that facilitate the removal of water. The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the spiro-oxazine ring. This reaction can be catalyzed by either acid or base. The choice of amino alcohol will determine the substitution pattern on the resulting oxazine (B8389632) ring.

Table 2: Synthesis of Spiro-Oxazines from this compound

Amino AlcoholResulting Spiro-Oxazine Scaffold
2-AminoethanolSpiro[piperidine-4,2'-(1,3-oxazinane)]
3-AminopropanolSpiro[piperidine-4,2'-(1,3-oxazinane)]
Substituted Amino AlcoholsCorrespondingly substituted spiro-oxazines

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenylsulfonyl Piperidin 4 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of protons within a molecule. In the ¹H NMR spectrum of 1-(Phenylsulfonyl)piperidin-4-one, distinct signals are observed for the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the piperidin-4-one ring.

The aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 7.9 ppm. For instance, in a related compound, 1-(phenylsulfonyl)piperidine (B86637), the aromatic protons are observed at δ 7.84 (dd, J = 7.0, 1.5 Hz, 2H), 7.58 (dd, J = 5.0, 3.6 Hz, 1H), and 7.56 – 7.50 (m, 2H) in CDCl₃. rsc.org The protons on the piperidine (B6355638) ring of this compound exhibit characteristic shifts. The protons adjacent to the nitrogen atom (α-protons) are deshielded due to the electron-withdrawing nature of the sulfonyl group and typically resonate as a triplet around δ 3.0-3.5 ppm. The protons adjacent to the carbonyl group (β-protons) are also deshielded and often appear as a triplet in a similar region. For example, in N-benzyl-4-piperidone, a structurally similar compound, the protons on the piperidine ring show distinct signals that help in confirming the ring structure. nist.gov

Table 1: Representative ¹H NMR Data for 1-(Phenylsulfonyl)piperidine Analogs

Compound Solvent Aromatic Protons (δ ppm) Piperidine Protons (δ ppm) Reference
1-(Phenylsulfonyl)piperidine CDCl₃ 7.84 (dd, 2H), 7.58 (dd, 1H), 7.56–7.50 (m, 2H) 3.25 (t, 4H), 1.80–1.68 (m, 4H), 1.64–1.53 (m, 2H) rsc.org
2-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole DMSO 7.90–7.68 (m, 5H), 7.54 (dd, 2H), 7.20 (dd, 2H) 3.77 (d, 2H), 2.97 (tt, 1H), 2.53 (dd, 2H), 2.19 (dd, 2H), 2.01–1.81 (m, 2H) rsc.org
N-benzylbenzenesulfonamide CDCl₃ 7.87 (dd, 2H), 7.58 (d, 1H), 7.55–7.48 (m, 2H), 7.30–7.23 (m, 3H), 7.18 (dd, 2H) 4.14 (s, 2H) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift dependent on its electronic environment.

The carbonyl carbon (C=O) is the most deshielded carbon and appears at a characteristic downfield shift, typically in the range of δ 200-210 ppm. The aromatic carbons of the phenylsulfonyl group resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the sulfonyl group) is often observed around δ 137-140 ppm. The other aromatic carbons show signals between δ 127 and 133 ppm. rsc.org The aliphatic carbons of the piperidin-4-one ring appear in the upfield region. The carbons alpha to the nitrogen atom are typically found around δ 45-50 ppm, while the carbons beta to the nitrogen and adjacent to the carbonyl group are observed at a slightly different shift. For instance, in 1-(phenylsulfonyl)piperidine, the piperidine carbons appear at δ 47.93, 25.24, and 23.50 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 1-(Phenylsulfonyl)piperidine Analogs

Compound Solvent Aromatic Carbons (δ ppm) Piperidine/Other Aliphatic Carbons (δ ppm) Carbonyl Carbon (δ ppm) Reference
1-(Phenylsulfonyl)piperidine CDCl₃ 137.01, 132.55, 129.00, 127.50 47.93, 25.24, 23.50 - rsc.org
2-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole DMSO 157.14, 136.09, 134.86, 133.63, 129.91, 127.90, 122.10 46.02, 34.81, 29.90 - rsc.org
1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine CDCl₃ 152.08, 140.27, 135.40, 132.92, 129.11, 127.92, 123.72, 121.07, 118.49, 111.13 55.36, 50.03, 46.35 - rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.com In this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, confirming their connectivity. For example, the protons at C-2 would show a correlation with the protons at C-3, and the protons at C-5 would show a correlation with the protons at C-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signal to the carbon signal. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be observed between the aromatic protons and the ipso-carbon of the phenylsulfonyl group, as well as between the piperidine protons and the carbonyl carbon.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in this compound and its analogs, providing a definitive structural elucidation. nih.govscience.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. rsc.org For this compound (C₁₁H₁₃NO₃S), the calculated exact mass can be compared with the experimentally determined value from HRMS to confirm its molecular formula with high confidence. For example, the HRMS data for a related compound, 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole, showed a calculated m/z of 342.1271 for [M+H]⁺, with a found value of 342.1292, confirming its elemental composition. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. nih.gov The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks, which provide a "fingerprint" of the molecule's structure. The fragmentation pattern of this compound is expected to show characteristic losses. Cleavage of the C-S bond can lead to the formation of a phenylsulfonyl cation (m/z 141) and a piperidin-4-one radical cation. who.int Another common fragmentation pathway for piperidine-containing compounds involves the loss of ethylene (B1197577) (28 Da) or other small neutral molecules from the piperidine ring. The fragmentation of the piperidin-4-one ring itself can also lead to characteristic ions. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. whitman.educhemguide.co.uk A study on a similar compound, 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazole-2-yl 4-(piperidin1-ylsulfonyl)benzyl sulfide, detailed its mass fragmentation pattern, which helps in understanding the fragmentation of the 1-(phenylsulfonyl)piperidine moiety. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally labile molecules such as N-sulfonylated piperidones. In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary held at a high electric potential. This process generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until ions are ejected into the gas phase. These gas-phase ions are then guided into the mass analyzer.

For this compound, analysis via positive-ion ESI-MS would be expected to primarily yield the protonated molecular ion, [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as the sodiated molecule, [M+Na]⁺, or the potassiated molecule, [M+K]⁺, may also be observed. Given the molecular weight of this compound (C₁₁H₁₃NO₃S, M.W. = 239.29 g/mol ), these primary ions would appear at the following mass-to-charge ratios (m/z):

Ion SpeciesChemical FormulaCalculated m/z
[M+H]⁺[C₁₁H₁₄NO₃S]⁺240.07
[M+Na]⁺[C₁₁H₁₃NNaO₃S]⁺262.05
[M+K]⁺[C₁₁H₁₃KNO₃S]⁺278.02

The observation of these ions in the full-scan mass spectrum confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, are then required to elucidate the structural details of the molecule.

Detailed Analysis of Fragmentation Patterns

The fragmentation of the protonated molecular ion of this compound in the gas phase provides significant structural information. The fragmentation pathways are dictated by the underlying structure, which includes a phenylsulfonyl group, a piperidine ring, and a ketone functionality. Based on established fragmentation behaviors of similar structures, several key fragmentation pathways can be predicted. nih.govlibretexts.orgmiamioh.edu

One of the most characteristic fragmentation pathways for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.gov This process is believed to occur via an intramolecular rearrangement where the piperidinyl group migrates to the phenyl ring, followed by the extrusion of SO₂.

A second major fragmentation route involves cleavages within the piperidinone ring, driven by the charge on the nitrogen atom and the presence of the carbonyl group. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for cyclic amines. miamioh.edu Furthermore, the ketone group directs cleavage at the adjacent C-C bonds. libretexts.org These cleavages can lead to the formation of various charged fragments corresponding to different portions of the ring.

Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 240.07) include:

Loss of SO₂: A rearrangement leading to the [M+H - SO₂]⁺ ion at m/z 176.07. This is a diagnostic fragmentation for aryl sulfonamides. nih.gov

Cleavage of the Phenyl-Sulfur Bond: Fission of the C-S bond can result in the formation of a benzenesulfonyl cation fragment (C₆H₅SO₂⁺) at m/z 141.00 or, more likely, a phenyl cation (C₆H₅⁺) at m/z 77.04 following the loss of SO₂.

Piperidinone Ring Cleavage:

Cleavage adjacent to the carbonyl group can lead to the loss of carbon monoxide (CO, 28 Da) or a C₂H₄O fragment (44 Da).

Alpha-cleavage next to the nitrogen can open the ring, leading to a cascade of further fragmentations.

A summary of plausible key fragments is presented in the table below.

Fragment Ion (m/z)Proposed Structure/OriginNeutral Loss (Da)
176.07[M+H - SO₂]⁺64
141.00[C₆H₅SO₂]⁺99
96.08Protonated 1,2,3,6-tetrahydropyridine144
77.04[C₆H₅]⁺163

The precise fragmentation pattern and the relative abundance of these fragment ions provide a unique fingerprint for the confirmation of the structure of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). The FT-IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key structural components: the carbonyl group, the sulfonyl group, the aromatic ring, and the aliphatic C-H bonds of the piperidine ring.

Based on data from analogous compounds and standard correlation tables, the following characteristic peaks can be anticipated: libretexts.orgnih.gov

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic RingMedium
2960-2850C-H StretchPiperidine Ring (CH₂)Medium-Strong
~1720C=O StretchKetoneStrong
1600-1450C=C StretchAromatic RingMedium
~1350SO₂ Asymmetric StretchSulfonyl GroupStrong
~1160SO₂ Symmetric StretchSulfonyl GroupStrong
~1100C-N StretchSulfonamideMedium
750 & 690C-H Out-of-Plane BendMonosubstituted Benzene (B151609)Strong

The strong absorption around 1720 cm⁻¹ is highly diagnostic for the ketone's carbonyl group. The two strong bands for the sulfonyl group (asymmetric and symmetric stretching) are definitive evidence for the presence of the phenylsulfonyl moiety.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic laser light. A vibrational mode is Raman-active if it involves a change in the molecule's polarizability.

For this compound, FT-Raman spectroscopy would provide valuable confirmatory data. Symmetrical vibrations and bonds involving non-polar groups tend to produce strong Raman signals. Therefore, the aromatic C=C stretching vibrations of the phenyl ring and the symmetric stretch of the S=O bonds in the sulfonyl group are expected to be particularly intense in the Raman spectrum. nih.gov The carbonyl C=O stretch, while strong in the IR, would likely show a weaker signal in the Raman spectrum. This complementarity is a key advantage of using both techniques.

Expected characteristic signals in the FT-Raman spectrum include:

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3050Aromatic C-H StretchAromatic RingStrong
~1600Aromatic Ring BreathingAromatic RingStrong
~1160SO₂ Symmetric StretchSulfonyl GroupStrong
~1000Aromatic Ring Trigonal BreathingMonosubstituted BenzeneStrong

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and stereochemistry.

While a specific crystal structure for this compound is not publicly available as of this writing, extensive crystallographic studies on analogous N-substituted-4-piperidones provide a strong basis for predicting its solid-state structure. chemrevlett.comchemrevlett.com It is well-established that the piperidine ring overwhelmingly adopts a chair conformation, as this minimizes torsional and steric strain. chemrevlett.comnih.gov

Therefore, it can be confidently predicted that the six-membered piperidine ring in this compound exists in a chair conformation. The key structural question is the orientation of the large phenylsulfonyl group attached to the nitrogen atom—whether it occupies an axial or equatorial position. The conformation of the molecule will be a balance between minimizing steric hindrance and optimizing electronic interactions. The phenyl group itself will be oriented at a specific angle relative to the S-N bond. Analysis of related structures, such as 4-Phenyl-piperazine-1-sulfonamide, provides insight into the typical bond lengths and angles of the sulfonamide linkage within a six-membered ring. researchgate.net

The crystallographic analysis would precisely define these features and also reveal the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing arrangement.

Elucidation of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of various non-covalent interactions. For this compound and its derivatives, X-ray crystallography has been an indispensable tool in revealing these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

Detailed crystallographic studies on analogs of this compound provide significant insights into the conformational preferences and packing motifs of this class of compounds. A notable example is the study of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a closely related analog. In this structure, the piperidine ring adopts a stable chair conformation. chemrevlett.comresearchgate.net This conformation is a common feature in many piperidin-4-one derivatives, as it minimizes steric strain. The geometry around the sulfur atom in the toluenesulfonyl group is nearly tetrahedral, as expected. chemrevlett.com

The crystal packing of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol is stabilized by a network of intermolecular and intramolecular hydrogen bonds. Specifically, O–H···O and C–H···O interactions are observed, which link the molecules into a cohesive structure. chemrevlett.com The presence of the hydroxyl group in this analog provides a strong hydrogen bond donor, which significantly influences the packing arrangement.

The conformation of the piperidine ring itself can also vary. While the chair conformation is most common, some derivatives have been found to adopt a twist-boat conformation. chemrevlett.com This can be influenced by the steric bulk of substituents on the piperidine ring.

The following tables summarize key crystallographic data and intermolecular interaction parameters for representative analogs of this compound, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Analogs of this compound

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanolMonoclinicP2₁/c10.2490(13)11.4710(9)20.997(3)116.344(3) chemrevlett.comresearchgate.net
(3E,5E)-1-(4-methylbenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane (B109758) monosolvateMonoclinicC2/c nih.gov
(3E,5E)-1-(4-fluorobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-oneTriclinicP-1 nih.gov
(3E,5E)-1-(4-nitrobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-oneMonoclinicP2₁/c nih.gov
(3E,5E)-1-(4-cyanobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane monosolvateMonoclinicP2₁/c nih.gov

Table 2: Intermolecular Interaction Parameters for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol

Interaction TypeDonor-H···AcceptorH···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Reference
O-H···OO-H···O--- chemrevlett.com
C-H···OC-H···O--- chemrevlett.com

Computational Chemistry and Mechanistic Insights into 1 Phenylsulfonyl Piperidin 4 One Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(phenylsulfonyl)piperidin-4-one, DFT allows for the detailed exploration of its reactivity, stability, and conformational preferences.

DFT calculations are employed to determine the electronic properties and predict the chemical reactivity of this compound and its derivatives. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's stability and reactivity. nih.gov

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, are also calculated. These descriptors help in understanding the interaction behavior of the molecule. nih.gov For instance, the negative chemical potential values calculated for some piperidin-4-one derivatives suggest that the compounds are reactive. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. figshare.com The MEP map helps identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), thereby predicting the most probable sites for chemical reactions. figshare.com

Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance

Descriptor Symbol Significance
HOMO Energy EHOMO Represents the electron-donating ability of a molecule.
LUMO Energy ELUMO Represents the electron-accepting ability of a molecule.
Energy Gap ΔE Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Chemical Potential μ Measures the tendency of electrons to escape from a system.
Chemical Hardness η Quantifies the resistance to change in electron distribution.

The three-dimensional structure of this compound is crucial for its chemical and biological activity. The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. However, other conformers, such as twist-boat forms, may also exist. researchgate.net

DFT calculations are used to perform a potential energy surface scan to identify the most stable, low-energy conformers. indexcopernicus.com These calculations can determine the relative energies of different conformations, such as those with the phenylsulfonyl group in an axial versus an equatorial position, and the energy barriers for interconversion between them. researchgate.net For example, studies on the related 1-phenylpiperidin-4-one (B31807) have shown that it can exist in several forms, including chair-axial, chair-equatorial, and twist conformations, with their relative populations being predictable through quantum chemical calculations. researchgate.net The optimized molecular structure derived from DFT is often found to be consistent with experimental data from techniques like X-ray crystallography. figshare.com

Table 2: Example of Conformational Analysis Data for a Piperidine (B6355638) System

Conformer Relative Energy (kJ/mol) Key Structural Feature
Chair (Equatorial) 0.0 (most stable) Substituent is in the equatorial position, minimizing steric hindrance.
Chair (Axial) > 0 Substituent is in the axial position, potentially leading to 1,3-diaxial interactions.

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions involving the this compound scaffold. By modeling the reaction pathway, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of how a reaction proceeds. rsc.orgmdpi.com

For instance, in cycloaddition reactions, DFT can be used to determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net Calculations can reveal the regioselectivity and stereoselectivity of a reaction, explaining why certain products are formed preferentially. In studies of related compounds, the presence of a phenylsulfonyl group has been shown to be the origin of high stereoselectivity in cycloaddition reactions. researchgate.net This type of analysis is crucial for optimizing reaction conditions and designing synthetic routes to new derivatives. rsc.org

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by DFT, molecular modeling and simulation techniques offer dynamic insights into how this compound and its analogs interact with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential inhibitors for specific enzymes or receptors. nih.govnih.gov

For derivatives of the this compound scaffold, docking studies can elucidate how these molecules fit into the active site of a target protein. The output of a docking simulation includes a binding affinity score (typically in kcal/mol), which estimates the strength of the interaction, and a detailed visualization of the binding pose. mdpi.com These visualizations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.net For example, docking studies on sulfonamide derivatives have been used to understand their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

Table 3: Example of Molecular Docking Results for Piperidine/Piperazine Sulfonamide Derivatives

Compound Derivative Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Derivative A α-Glucosidase -8.5 ASP215, GLU277, ASP352
Derivative B Acetylcholinesterase (AChE) -9.2 TYR121, TRP279, PHE330

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov An MD simulation of a protein-ligand complex, generated from a docking study, can assess the stability of the predicted binding pose. nih.gov

By simulating the complex in a solvated environment for nanoseconds, researchers can monitor key metrics like the Root-Mean-Square Deviation (RMSD) of the ligand within the binding site. A stable RMSD value over the course of the simulation suggests a stable binding interaction. researchgate.net Another important metric, the Root-Mean-Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible and which are rigid. nih.gov MD simulations are crucial for validating docking results and providing a more realistic understanding of the dynamic nature of protein-ligand interactions. nih.govnih.gov

Virtual Screening Techniques for Compound Prioritization

Virtual screening (VS) has become an essential tool in computational drug discovery to identify promising lead candidates from large chemical libraries. This process can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. In the context of this compound and its analogs, these techniques are employed to prioritize compounds for synthesis and biological evaluation, thereby accelerating the discovery pipeline.

Structure-based virtual screening relies on the three-dimensional structure of a biological target. Molecular docking, a primary SBVS method, predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. For derivatives of this compound, this involves docking a library of these compounds into the active site of a relevant receptor to identify those with the highest predicted affinity and most favorable interactions. For instance, a study on piperidine-based small molecules involved subjecting an in-house library of 210 biologically active compounds to in silico virtual screening to identify potential inhibitors. sciengpub.ir This process helps in ranking the compounds, allowing researchers to focus on a smaller, more manageable set of high-potential candidates. sciengpub.ir

Ligand-based virtual screening is utilized when the 3D structure of the target is unknown. This approach leverages the information from known active ligands, assuming that molecules structurally similar to a known active compound are also likely to be active. youtube.com Methods include similarity searching and pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific receptor. For this compound systems, a pharmacophore model can be developed based on a set of known active analogs. This model is then used as a 3D query to screen large databases, rapidly identifying diverse molecules that fit the pharmacophoric requirements and are thus prioritized for further investigation. mdpi.comnih.gov For example, derivatives such as N''-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide and 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been included in libraries for such screening efforts. sciengpub.ir

The ultimate goal of these virtual screening techniques is to enrich the hit rate by filtering out inactive or undesirable compounds, thus prioritizing a select few for synthesis and experimental testing. sciengpub.ir

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives based on the piperidin-4-one scaffold, QSAR models are instrumental in understanding the physicochemical properties that govern their activity and in designing new, more potent analogs.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The 2D or 3D structures of these molecules are then used to calculate a variety of molecular descriptors, which quantify different aspects of their physicochemical properties, such as electronic, steric, hydrophobic, and topological features. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a mathematical equation that relates these descriptors to the biological activity.

A notable example is a comparative QSAR investigation performed on a series of 3,5-bis(arylidene)-4-piperidone derivatives to develop predictive models for their cytotoxicity against various cancer cell lines (L1210, CEM, and Molt4/C8). nih.govresearchgate.net In this study, methods like stepwise multiple linear regression (MLR) and genetic algorithm–partial least squares (GA-PLS) were used to construct the QSAR models. nih.gov The resulting models were validated internally and externally to ensure their robustness and predictive power. The study found that the GA-PLS models were superior and demonstrated good predictability, with R²pred values ranging from 0.80 to 0.94. nih.govresearchgate.net The models indicated that molecular density, topological indices (like the Balaban index, X2A), and geometrical indices were crucial factors in determining the cytotoxic properties of these piperidone analogs. researchgate.net

The table below summarizes the statistical quality of a GA-PLS derived QSAR model for the cytotoxicity of 3,5-bis(arylidene)-4-piperidone derivatives against the L1210 cell line.

Statistical ParameterValueDescription
N 25Number of compounds in the dataset
0.95Coefficient of determination (goodness of fit)
R²adj 0.94Adjusted R²
Q²LOO 0.92Leave-one-out cross-validation R² (internal predictive ability)
F-value 76.8Fisher's F-test value (statistical significance of the model)
R²pred 0.94Predictive R² for the external test set

Data derived from a study on 3,5-bis (arylidene)-4-piperidone derivatives. nih.gov

These predictive models serve as valuable guides for the rational design of new this compound derivatives with enhanced biological activity by suggesting specific structural modifications that are likely to improve their desired properties.

Application of Machine Learning in Predictive Modeling

The application of machine learning (ML) has significantly advanced the field of QSAR, offering more sophisticated and powerful tools for developing predictive models. Unlike traditional linear methods, machine learning algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity. nih.govneuraldesigner.com

Several machine learning approaches have been applied to model the activity of piperidine derivatives. These include Support Vector Machines (SVM), Artificial Neural Networks (ANN), Random Forest (RF), and k-Nearest Neighbors (k-NN). nih.govnih.gov These methods are particularly useful when dealing with large and complex datasets.

For instance, a QSAR study on the toxicity of 33 piperidine derivatives against Aedes aegypti employed a range of machine learning techniques. nih.gov The study compared models built with ordinary least squares multilinear regression (OLS-MLR) against those developed using linear and radial SVM, projection pursuit regression (PPR), radial basis function neural network (RBFNN), general regression neural network (GRNN), and k-NN. nih.gov The results showed that the OLS-MLR and linear SVM models achieved high determination coefficients (r²) of over 0.85 for the training set and 0.8 for the test set, indicating strong predictive performance. nih.gov

Another study developed models for the cardiotoxicity of piperidine derivatives using Monte Carlo optimization techniques, a form of machine learning, to build robust QSAR models. nih.gov The predictive potential of these models was demonstrated by high determination coefficients (in the range of 0.90–0.94) for the external validation set. nih.gov

The key advantage of using machine learning in QSAR for this compound systems is the ability to create highly accurate and robust predictive models. medium.com These models can effectively screen virtual libraries of compounds, prioritizing those with a high probability of exhibiting the desired biological activity, thus saving significant time and resources in the drug discovery process. neuraldesigner.com

In Silico Assessment of Pharmacokinetic Properties

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of potential drug candidates. Poor pharmacokinetic profiles are a major cause of late-stage drug development failure. In silico ADMET prediction tools provide a rapid and cost-effective way to assess these properties for compounds like this compound and its derivatives before they are synthesized.

Various computational models and software are used to predict a wide range of ADMET properties based on a molecule's structure. These predictions help in identifying potential liabilities early on, allowing for structural modifications to improve the compound's drug-like characteristics.

For example, in a virtual screening study involving piperidine-based compounds, the top 10 hits from docking studies were further evaluated for their in silico ADME properties using tools like Molinspiration. sciengpub.ir This step is critical for ensuring that the prioritized compounds not only have good binding affinity but also possess favorable pharmacokinetic profiles.

The table below lists key pharmacokinetic parameters that are typically assessed in silico for a compound like this compound.

ParameterDescriptionImportance in Drug Design
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.Influences size and diffusion; lower MW is often preferred for oral absorption.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, which affects absorption, distribution, and metabolism.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O, N).Affects solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O, N).Affects solubility and membrane permeability.
Aqueous Solubility (LogS) The logarithm of the molar solubility of the compound in water.Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross the BBB and enter the central nervous system.Essential for CNS-acting drugs, but undesirable for peripherally acting drugs.
CYP450 Inhibition Prediction of whether the compound inhibits key cytochrome P450 enzymes.Important for predicting drug-drug interactions and metabolism pathways.

By analyzing these predicted properties, medicinal chemists can prioritize derivatives of this compound that are more likely to have good oral bioavailability, appropriate distribution in the body, and a lower chance of adverse metabolic or toxic effects.

Prediction of Activity Spectra for Substances (PASS) for Biological Potency Assessment

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a chemical compound based solely on its 2D structural formula. nih.gov The PASS algorithm works by comparing the structure of a query molecule with the structures of a large database of known biologically active compounds. nih.gov It provides a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities, each with a calculated probability of being active (Pa) and inactive (Pi). nih.govnih.gov

For novel compounds such as derivatives of this compound, PASS analysis serves as an important preliminary step to identify potential therapeutic applications and guide further preclinical research. clinmedkaz.orgclinmedkaz.org By inputting the structure of a new piperidine derivative, researchers can obtain a broad overview of its likely biological effects without conducting extensive and costly experimental screening.

A study utilizing the PASS online tool to evaluate new piperidine derivatives demonstrated the utility of this approach. clinmedkaz.orgclinmedkaz.org The analysis predicted that these compounds could affect a variety of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This suggests a wide range of potential biological activities applicable in different medical fields. clinmedkaz.org

The results from the PASS analysis of these piperidine derivatives indicated a high probability for several pharmacological effects, as summarized in the table below.

Predicted Biological ActivityProbability to be Active (Pa)Potential Therapeutic Area
Antineoplastic HighOncology
Neurotransmitter Uptake Inhibitor HighCentral Nervous System Disorders
Anti-Parkinsonian ProbableNeurodegenerative Diseases
Anti-Dyskinetic ProbableNeurodegenerative Diseases
Local Anesthetic ProbableAnesthesiology
Antiarrhythmic ProbableCardiology
Antimicrobial ProbableInfectious Diseases

Data based on findings from PASS analysis of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org

Activities with a Pa value greater than the Pi value are considered possible for a given compound. genexplain.com For instance, if Pa > 0.7, the substance is highly likely to exhibit that activity in experiments. scispace.com The prediction of activities such as neurotransmitter uptake inhibition and anti-parkinsonian effects suggests that derivatives of this compound could be promising candidates for treating central nervous system diseases. clinmedkaz.org The PASS predictions thus provide a strong rationale for prioritizing these compounds for further in vitro and in vivo screening in specific therapeutic areas. clinmedkaz.org

Perspectives and Emerging Directions in 1 Phenylsulfonyl Piperidin 4 One Research

Advancements in Asymmetric and Stereoselective Synthesis

The development of methods for the asymmetric and stereoselective synthesis of substituted piperidines is a significant area of research, as the three-dimensional arrangement of atoms in these molecules is crucial for their biological activity. medhealthreview.comnews-medical.net While traditional methods often produce racemic mixtures, modern approaches are increasingly focused on the creation of single enantiomers.

Recent breakthroughs in this area include the use of biocatalytic carbon-hydrogen oxidation, which employs enzymes to selectively introduce hydroxyl groups onto the piperidine (B6355638) ring. medhealthreview.comnews-medical.net This is often followed by radical cross-coupling reactions, which can form new carbon-carbon bonds with high efficiency. medhealthreview.com This two-step strategy significantly simplifies the synthesis of complex, chiral piperidines, reducing the number of synthetic steps required. medhealthreview.comnews-medical.net

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidine derivatives. Chiral phosphoric acids, for example, have been used to catalyze the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with high enantioselectivity. rsc.org Similarly, chiral guanidines and their derivatives are effective organocatalysts due to their strong basicity and hydrogen-bond donating ability. rsc.org These catalysts can facilitate a variety of organic transformations in a highly stereoselective manner. rsc.org

Another promising approach involves the use of chiral oxazaborolidines as Lewis acid catalysts in reactions such as the asymmetric reduction of ketones and imines. labinsights.nl These catalysts have been shown to provide high yields and enantioselectivities in the synthesis of chiral products. labinsights.nl

Table 1: Comparison of Modern Asymmetric Synthesis Strategies for Piperidine Derivatives

Synthesis StrategyKey FeaturesPotential Advantages
Biocatalytic C-H Oxidation & Radical Cross-Coupling Two-step process involving enzymatic hydroxylation and subsequent C-C bond formation. medhealthreview.comnews-medical.netFewer synthetic steps, increased efficiency, and cost-effectiveness. medhealthreview.comnews-medical.net
Organocatalysis Use of small chiral organic molecules (e.g., phosphoric acids, guanidines) to catalyze reactions. rsc.orgrsc.orgHigh enantioselectivity, metal-free conditions, and operational simplicity.
Chiral Oxazaborolidine Catalysis Lewis acid-catalyzed reactions, particularly for reductions. labinsights.nlHigh yields and enantioselectivities in the synthesis of chiral alcohols and amines.

Integration of Flow Chemistry and High-Throughput Synthesis

The integration of flow chemistry and high-throughput experimentation (HTE) is revolutionizing the synthesis of complex molecules, including piperidine derivatives. tulane.edu Continuous flow synthesis offers numerous advantages over traditional batch processes, such as improved reaction control, enhanced safety, and the potential for automation. tulane.edu

A recent study demonstrated the rapid synthesis of α-chiral piperidines using a continuous flow protocol. tulane.edu This method, which utilizes N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, can produce a variety of functionalized piperidines in high yields and with excellent diastereoselectivity in a matter of minutes. tulane.edu The scalability of this process has also been demonstrated, highlighting its potential for industrial applications. tulane.edu

High-throughput experimentation, often coupled with flow chemistry, allows for the rapid screening of a large number of reaction conditions to identify optimal parameters. beilstein-journals.org This approach can significantly accelerate the drug discovery process by enabling the rapid synthesis and evaluation of large libraries of compounds. beilstein-journals.org The combination of HTE with advanced analytical techniques, such as mass spectrometry, allows for the real-time analysis of reaction outcomes, further enhancing the efficiency of the optimization process.

The application of these technologies to the synthesis of 1-(phenylsulfonyl)piperidin-4-one and its derivatives has the potential to streamline their production, reduce costs, and facilitate the discovery of new bioactive molecules. news-medical.net The ability to rapidly generate and test a wide range of analogs will undoubtedly accelerate the development of new therapeutics based on this important scaffold.

Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. nih.gov Key aspects of green chemistry include the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents and reagents. nih.gov

One of the most important metrics in green chemistry is atom economy , which measures the efficiency of a chemical reaction in terms of the number of atoms from the reactants that are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts. nih.govrsc.org

The choice of solvent is another critical factor in the environmental impact of a chemical process. monash.edunih.gov Traditional organic solvents are often volatile, flammable, and toxic, and their use can lead to significant environmental pollution. monash.edunih.gov As a result, there is a growing interest in the use of "green" solvents, such as water, supercritical carbon dioxide, and bio-derived solvents like glycerol (B35011) and ethyl lactate. monash.edunih.govmdpi.commdpi.com These solvents are typically less toxic, more biodegradable, and have a lower environmental footprint than their conventional counterparts. monash.edunih.govmdpi.commdpi.com

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. In the context of this compound, a deeper mechanistic understanding of complex transformations can lead to the discovery of novel reactivity and the development of more efficient and selective synthetic routes.

One area of interest is the study of the conformational preferences of the piperidine ring. Quantum chemical calculations have shown that 1-phenylpiperidin-4-one (B31807) can exist in several conformations, including chair and twist forms. researchgate.net The relative energies of these conformers can be influenced by the nature of the substituents on the ring and the solvent. A better understanding of these conformational dynamics could aid in the design of more selective reactions.

The reactivity of N-sulfonyliminium ions as intermediates in cyclization reactions is another area of active investigation. digitellinc.com These reactive species can be generated from N-sulfonylallylic amines and can undergo a variety of transformations to form substituted piperidines. digitellinc.com Mechanistic studies of these reactions, including the use of computational methods, can provide valuable insights into the factors that control their stereochemical outcome. unc.edu

Furthermore, the development of new analytical techniques, such as in situ spectroscopy, can provide real-time information about the species present in a reaction mixture, allowing for a more detailed understanding of the reaction pathway. This information can then be used to optimize reaction conditions and improve the efficiency and selectivity of the synthesis.

Applications in Supramolecular Chemistry and Materials Science

While the primary focus of research on this compound has been in the area of medicinal chemistry, there is growing interest in exploring its potential applications in supramolecular chemistry and materials science. The ability of the sulfonamide group to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of well-defined supramolecular assemblies.

The phenylsulfonyl group can act as both a hydrogen bond donor (via the N-H group in the corresponding sulfonamide) and a hydrogen bond acceptor (via the sulfonyl oxygens). This dual functionality allows for the formation of a variety of supramolecular motifs, such as dimers, chains, and networks. The specific arrangement of these motifs can be influenced by the nature of the substituents on the phenyl ring and the piperidine ring.

In the field of crystal engineering, the predictable hydrogen bonding patterns of sulfonamides can be used to design and synthesize crystalline materials with specific properties. For example, the incorporation of this compound into co-crystals with other molecules could lead to the formation of new materials with interesting optical, electronic, or mechanical properties.

While the exploration of this compound in these areas is still in its early stages, the fundamental principles of supramolecular chemistry suggest that this compound and its derivatives have the potential to be valuable components in the development of new functional materials.

Leveraging Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and development. nih.govtue.nlresearchgate.net These technologies can be used to analyze large datasets of chemical and biological information to identify new drug candidates, predict their properties, and optimize their synthesis. nih.govtue.nlresearchgate.net

In the context of this compound, AI and ML could be used to:

Design new analogs with improved biological activity: Generative AI models can be trained on large libraries of known bioactive compounds to learn the underlying principles of molecular design. nih.govtue.nlresearchgate.netnih.gov These models can then be used to generate novel molecules with desired properties, such as high affinity for a particular biological target. nih.govtue.nlresearchgate.netnih.gov

Predict the properties of new compounds: ML models can be trained to predict a wide range of properties, including ADME (absorption, distribution, metabolism, and excretion), toxicity, and efficacy. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Optimize synthetic routes: ML algorithms can be used to analyze large databases of chemical reactions to identify the most efficient and sustainable routes for synthesizing a particular compound. beilstein-journals.orgmdpi.com This can lead to the development of new and improved synthetic methods with higher yields, lower costs, and reduced environmental impact. beilstein-journals.orgmdpi.com

The integration of AI and ML into the drug discovery and development workflow has the potential to significantly accelerate the pace of innovation and lead to the discovery of new and more effective medicines based on the this compound scaffold.

Table 2: Potential Applications of AI and Machine Learning in this compound Research

Application AreaAI/ML TechniquePotential Outcome
De Novo Drug Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) nih.govtue.nlresearchgate.netnih.govGeneration of novel this compound analogs with predicted high bioactivity.
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) mdpi.comAccurate prediction of ADME/Tox properties, reducing the need for extensive experimental screening.
Synthesis Optimization Bayesian Optimization, Reinforcement Learning beilstein-journals.orgmdpi.comIdentification of optimal reaction conditions for higher yields and greener synthetic pathways.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(phenylsulfonyl)piperidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of piperidin-4-one using phenylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key variables include:

  • Solvent choice : Dichloromethane or THF are common due to their inertness and ability to dissolve intermediates .
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like over-sulfonylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yields range from 60–85%, depending on stoichiometric control of the sulfonyl chloride .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : 1H^1H NMR to verify sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and piperidinone carbonyl (δ ~207 ppm in 13C^{13}C NMR) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 280.08 for C11_{11}H13_{13}NO3_3S) .
  • HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring or piperidinone nitrogen. Compare bioactivity using assays like enzyme inhibition (e.g., kinase assays) or receptor binding .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Replicate assays : Confirm results across multiple independent labs to rule out technical variability .
  • Control experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
  • Meta-analysis : Systematically review literature to identify trends in substituent effects or assay methodologies .

Q. How can the compound’s reactivity be optimized for use in multi-step syntheses (e.g., as a building block)?

  • Protecting group strategies : Temporarily block the sulfonyl group using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to introduce aryl groups at the piperidinone ring .
  • Reductive amination : Modify the ketone group to generate secondary amines for diversifying molecular scaffolds .

Q. What advanced spectroscopic techniques are suitable for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to enzymes or receptors .

Q. How do researchers address solubility challenges in in vitro assays for this compound?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : Prepare buffered solutions (pH 4.6–7.4) to stabilize the compound in physiological conditions .
  • Lipid nanoparticles : Encapsulate the compound to improve bioavailability in cell-based assays .

Methodological Frameworks for Rigorous Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound?

  • Feasible : Prioritize assays with established protocols (e.g., NIH/3T3 cell viability assays) .
  • Novel : Explore understudied targets (e.g., epigenetic regulators) linked to the compound’s sulfonyl-piperidine scaffold .
  • Ethical : Adhere to institutional guidelines for compound disposal to prevent environmental contamination .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values .
  • ANOVA with post-hoc tests : Compare multiple analogs’ potencies while controlling for Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.